![molecular formula C24H21ClN2O2 B5058352 N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
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Overview
Description
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is its potential toxicity, which may limit its use in humans.
Future Directions
There are several future directions for the study of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide. One potential direction is the development of new drugs based on N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Another potential direction is the study of the biochemical and physiological effects of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide in humans to determine its safety and efficacy. Additionally, the development of new synthesis methods for N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide may also be a future direction for research.
Synthesis Methods
The synthesis of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2-amino-5-chlorobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 5-isopropyl-2-aminobenzoxazole to yield N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide.
Scientific Research Applications
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
properties
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-14(2)16-9-11-22-21(12-16)27-24(29-22)17-8-10-19(25)20(13-17)26-23(28)18-7-5-4-6-15(18)3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGZJCHOWWWVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide |
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